2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide
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Overview
Description
2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide is an organic compound characterized by the presence of fluorine atoms and a methoxyphenyl group attached to a benzamide core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with 4-methoxyaniline under appropriate conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and other biomolecules, potentially affecting various biochemical pathways. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-tetrafluoro-N-(4-methoxybenzyl)benzamide
- 2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)methylbenzamide
- 4-azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide
Uniqueness
2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide is unique due to the specific arrangement of fluorine atoms and the methoxyphenyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable for applications requiring high thermal stability, chemical resistance, and specific biochemical interactions.
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c1-21-8-4-2-7(3-5-8)19-14(20)9-6-10(15)12(17)13(18)11(9)16/h2-6H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEBILFXZAYHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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